molecular formula C11H12N2O B1609973 (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol CAS No. 32500-65-5

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

Cat. No. B1609973
CAS RN: 32500-65-5
M. Wt: 188.23 g/mol
InChI Key: UYVGFRVKQOCGDA-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives like (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol are explored for their potential therapeutic effects. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties . They are also investigated for their potential as antileishmanial and antimalarial agents, with some compounds showing promising activity in in vitro and in vivo studies .

Agrochemistry

The agrochemical industry benefits from pyrazole compounds due to their herbicidal properties. Research has shown that certain pyrazole derivatives can be effective in controlling weed growth, offering an alternative to traditional herbicides . This is particularly important for developing sustainable agricultural practices and ensuring crop safety.

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are utilized to form complexes with various metals. These complexes have significant applications in catalysis and materials science. The ability of pyrazole derivatives to act as ligands allows for the creation of novel metal-organic frameworks (MOFs) with potential uses in gas storage, separation, and catalysis .

Organometallic Chemistry

Organometallic chemistry often employs pyrazole derivatives as intermediates in the synthesis of complex molecules. They serve as building blocks for creating new compounds with potential applications in pharmaceuticals and materials science. The versatility of pyrazole rings makes them valuable in cross-coupling reactions and as precursors for various organometallic species .

Drug Discovery

Pyrazole derivatives are frequently screened for their drug-like properties in the drug discovery process. Their structural diversity and the ease with which they can be modified make them suitable candidates for lead optimization. Compounds like (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol may be used as scaffolds to develop new drugs with improved efficacy and reduced toxicity .

Pharmaceutical Industry

In the pharmaceutical industry, pyrazole derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). They are involved in the production of various drugs, including those used for the treatment of diabetes, such as teneligliptin, which is synthesized using related pyrazole compounds .

Supramolecular Chemistry

Pyrazole derivatives play a role in the study of supramolecular structures. They can influence the formation of planar stacking columns and other supramolecular assemblies, which are crucial for understanding molecular interactions and designing new materials .

Biological Activity Studies

The biological activity of pyrazole derivatives is a subject of extensive research. They are studied for a range of activities, including antimicrobial, antifungal, antiviral, and antitumor effects. This research contributes to the discovery of new treatments for various diseases and conditions .

Mechanism of Action

The mechanism of action of “(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol” is not explicitly stated in the available literature. However, compounds derived from it have been used as dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

properties

IUPAC Name

(2-methylpyrazol-3-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)11(14)9-5-3-2-4-6-9/h2-8,11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGFRVKQOCGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449209
Record name (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

CAS RN

32500-65-5
Record name (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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